Phenyl 4-ethoxynaphthalene-1-sulfonate
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H16O4S |
|---|---|
Molecular Weight |
328.382 |
IUPAC Name |
phenyl 4-ethoxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C18H16O4S/c1-2-21-17-12-13-18(16-11-7-6-10-15(16)17)23(19,20)22-14-8-4-3-5-9-14/h3-13H,2H2,1H3 |
InChI Key |
LPSBCOGTOSASOE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for Phenyl 4 Ethoxynaphthalene 1 Sulfonate
Retrosynthetic Analysis of Phenyl 4-ethoxynaphthalene-1-sulfonate
A retrosynthetic analysis of this compound logically deconstructs the molecule into its fundamental precursors. The target molecule is a sulfonate ester, which can be disconnected at the ester oxygen-sulfur bond. This primary disconnection reveals two key synthons: a phenoxide nucleophile and a 4-ethoxynaphthalene-1-sulfonyl electrophile. These correspond to the commercially available starting material, phenol (B47542), and the crucial intermediate, 4-ethoxynaphthalene-1-sulfonyl chloride.
Further disconnection of 4-ethoxynaphthalene-1-sulfonyl chloride involves breaking the carbon-sulfur bond of the sulfonyl chloride group. This leads to 4-ethoxynaphthalene, which can be subjected to sulfonation and subsequent chlorination to install the sulfonyl chloride functionality. Finally, 4-ethoxynaphthalene can be retrosynthetically traced back to 1-naphthol and an ethylating agent, such as ethyl iodide or diethyl sulfate, via a standard etherification reaction. This multi-step retrosynthesis provides a clear and logical pathway for the synthesis of this compound from readily available starting materials.
Precursor Synthesis Strategies for 4-ethoxynaphthalene-1-sulfonyl Chloride
The synthesis of the key intermediate, 4-ethoxynaphthalene-1-sulfonyl chloride, is a multi-step process that begins with the formation of 4-ethoxynaphthalene, followed by the introduction of the sulfonyl chloride group onto the naphthalene (B1677914) ring.
Synthesis of 4-ethoxynaphthalene
The preparation of 4-ethoxynaphthalene can be efficiently achieved through the Williamson ether synthesis. This well-established method involves the reaction of a deprotonated alcohol (or phenol) with an alkyl halide. In this specific case, 1-naphthol serves as the starting material.
The first step is the deprotonation of 1-naphthol using a suitable base to form the more nucleophilic naphthoxide ion. Common bases for this purpose include sodium hydroxide (B78521) or potassium carbonate. The reaction is typically carried out in a polar solvent, such as ethanol or acetone. Following the formation of the naphthoxide, an ethylating agent, most commonly ethyl iodide or ethyl bromide, is introduced. The naphthoxide ion then displaces the halide in an SN2 reaction to form the desired 1-ethoxynaphthalene. The reaction mixture is usually heated under reflux to ensure completion.
| Reactants | Base | Solvent | Conditions | Product |
| 1-Naphthol, Ethyl Iodide | Sodium Hydroxide | Ethanol | Reflux | 1-Ethoxynaphthalene |
| 1-Naphthol, Ethyl Bromide | Potassium Carbonate | Acetone | Reflux | 1-Ethoxynaphthalene |
Sulfonation and Chlorination Routes to 4-ethoxynaphthalene-1-sulfonyl Chloride
The introduction of the sulfonyl chloride group at the 4-position of the 1-ethoxynaphthalene ring is a two-step process involving sulfonation followed by chlorination.
Sulfonation: The sulfonation of aromatic compounds is a classic electrophilic aromatic substitution reaction. For the sulfonation of 1-ethoxynaphthalene, a strong sulfonating agent is required. Chlorosulfonic acid (ClSO₃H) is a common and effective reagent for this transformation. The reaction is typically carried out in a chlorinated solvent, such as dichloromethane or chloroform, at low temperatures to control the reactivity and minimize the formation of by-products. The ethoxy group at the 1-position is an ortho-, para-director, and due to steric hindrance at the ortho-positions (2 and 8), the sulfonation predominantly occurs at the para-position (4).
Chlorination: The resulting 4-ethoxynaphthalene-1-sulfonic acid is then converted to the corresponding sulfonyl chloride. A standard method for this conversion is the reaction with thionyl chloride (SOCl₂). This reaction effectively replaces the hydroxyl group of the sulfonic acid with a chlorine atom, releasing sulfur dioxide and hydrogen chloride as by-products. The reaction is often performed in an inert solvent, and gentle heating may be required to drive the reaction to completion.
| Starting Material | Reagent 1 | Reagent 2 | Product |
| 1-Ethoxynaphthalene | Chlorosulfonic Acid | Thionyl Chloride | 4-ethoxynaphthalene-1-sulfonyl Chloride |
Esterification Reactions for this compound Formation
The final step in the synthesis of this compound is the esterification of phenol with the previously synthesized 4-ethoxynaphthalene-1-sulfonyl chloride. This reaction forms the sulfonate ester linkage.
Condensation Reactions with Phenol and 4-ethoxynaphthalene-1-sulfonyl Chloride
The condensation of phenol with 4-ethoxynaphthalene-1-sulfonyl chloride is typically carried out in the presence of a base. The base serves to deprotonate the phenol, forming the more nucleophilic phenoxide ion, which then attacks the electrophilic sulfur atom of the sulfonyl chloride. Pyridine is a commonly used base for this transformation as it also acts as a nucleophilic catalyst and scavenges the hydrogen chloride by-product. The reaction is generally performed in an inert solvent like dichloromethane or diethyl ether at room temperature or with gentle heating.
Exploration of Catalytic Systems for Enhanced Yields and Selectivity
To improve the efficiency of the esterification, various catalytic systems can be employed. These catalysts can enhance the reaction rate and, in some cases, improve the yield and purity of the final product.
Base Catalysis: As mentioned, pyridine is a common base catalyst. Another highly effective catalyst is 4-dimethylaminopyridine (DMAP). DMAP is a hypernucleophilic acylation catalyst that reacts with the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate. This intermediate is then readily attacked by the phenol, even if the phenol is not fully deprotonated. The use of catalytic amounts of DMAP in conjunction with a stoichiometric amount of a weaker base, such as triethylamine, can significantly accelerate the reaction.
Lewis Acid Catalysis: Lewis acids can also catalyze the esterification reaction by activating the sulfonyl chloride, making it more electrophilic. While less common for sulfonate ester formation compared to carboxylate esters, certain Lewis acids like zinc chloride (ZnCl₂) or scandium triflate (Sc(OTf)₃) could potentially be used. However, the strong acidic conditions might not be compatible with all substrates. Recent research has also explored the use of reusable solid catalysts, such as titanium dioxide (TiO₂), for the acylation of phenols, which could be applicable to sulfonylation as well, offering a more environmentally friendly approach.
| Sulfonyl Chloride | Phenol | Catalyst/Base | Solvent | Yield (%) |
| Benzenesulfonyl chloride | Phenol | Pyridine | Dichloromethane | >90 |
| p-Toluenesulfonyl chloride | Phenol | DMAP/Triethylamine | Dichloromethane | High |
| Benzenesulfonyl chloride | Phenol | TiO₂ | Solvent-free | 92 |
Solvent Effects and Reaction Condition Optimization in Esterification
The choice of solvent and the optimization of reaction conditions are critical in maximizing the yield and purity of this compound. The solvent plays a crucial role in solvating the reactants, influencing the reaction rate, and in some cases, determining the reaction pathway.
Research on the esterification of phenols has demonstrated that solvent polarity and the ability of the solvent to act as a hydrogen bond acceptor or donor can significantly impact the reaction. For the synthesis of phenolic esters, a variety of solvents have been explored. While some reactions can be performed under solvent-free conditions, the use of a solvent is often necessary to ensure a homogeneous reaction mixture and to facilitate heat transfer. researchgate.net
In the synthesis of aryl sulfonates from phenol derivatives and sulfonyl chlorides, dichloromethane is a commonly used solvent. google.com Other solvents such as 1,2-dimethoxyethane (DME) have also been employed. The selection of the solvent can influence the reaction time and the ease of product purification.
Optimization of reaction conditions involves a systematic study of parameters such as temperature, reaction time, and the molar ratio of reactants and base. For the reaction between a phenol and a sulfonyl chloride, the reaction is often initiated at a low temperature (e.g., 0 °C) and then allowed to proceed at room temperature for several hours. google.com
The use of a base is essential to neutralize the HCl generated during the reaction, which drives the equilibrium towards product formation. Common bases used for this purpose include organic amines such as triethylamine and pyridine, or inorganic bases like sodium hydroxide.
A study on the synthesis of various sulfonate esters highlighted the importance of the base in the reaction. google.com The choice of base can affect the reaction rate and may also influence the stability of the resulting sulfonate ester.
Interactive Table: Effect of Solvents on Phenolic Ester Synthesis
| Solvent | Dielectric Constant (20°C) | Typical Reaction Conditions | Observations |
| Dichloromethane | 9.08 | Room Temperature | Good solubility for reactants, easy to remove post-reaction. google.com |
| Diethyl Ether | 4.3 | Room Temperature | Can be used, but lower polarity may affect reaction rates. |
| Toluene | 2.4 | Room Temperature to Reflux | Can facilitate the removal of water by azeotropic distillation. |
| Acetonitrile (B52724) | 37.5 | Room Temperature | Polar aprotic solvent, can accelerate SNAr reactions. |
| Solvent-free | N/A | 25°C | Can lead to high yields in some cases, environmentally friendly. researchgate.net |
Alternative Synthetic Routes to this compound
One alternative approach involves the use of a sulfonic acid and a coupling agent to facilitate the esterification with a phenol. This method avoids the use of highly reactive sulfonyl chlorides.
Another potential route is the reaction of a sulfonate salt, such as sodium 4-ethoxynaphthalene-1-sulfonate, with a phenylating agent. However, this approach is less common for the synthesis of simple aryl sulfonates.
Furthermore, the direct esterification of a sulfonic acid with a phenol can be achieved under certain conditions, often requiring a strong acid catalyst and elevated temperatures to remove water and drive the reaction to completion. google.com
Research into the synthesis of related alkyl aryl sulfonates has shown that the neutralization of an alkyl aryl sulfonic acid with a neutralizing agent in the presence of an alcohol can produce the corresponding sulfonate. While this is for a different class of sulfonates, it points to the variety of synthetic strategies that can be employed in this area of chemistry.
Advanced Spectroscopic and Structural Characterization of Phenyl 4 Ethoxynaphthalene 1 Sulfonate
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. A suite of NMR experiments would be required for an unambiguous assignment of all proton and carbon signals in Phenyl 4-ethoxynaphthalene-1-sulfonate.
High-Resolution ¹H NMR Spectroscopy and Chemical Shift Analysis
High-resolution ¹H NMR spectroscopy would reveal the number of distinct proton environments, their chemical shifts (δ), the splitting patterns (multiplicity), and the coupling constants (J). The aromatic region would be complex, showing signals for the protons on both the substituted naphthalene (B1677914) and phenyl rings. The ethoxy group would be identified by a characteristic triplet and quartet pattern in the aliphatic region.
Table 1. Hypothetical ¹H NMR Chemical Shift Data for this compound (Note: This table is illustrative and not based on experimental data.)
| Proton Assignment | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Ethoxy -CH₃ | 1.4 - 1.6 | Triplet (t) | ~7.0 |
| Ethoxy -CH₂- | 4.1 - 4.3 | Quartet (q) | ~7.0 |
| Phenyl Ring Protons | 7.2 - 7.6 | Multiplet (m) | - |
¹³C NMR Spectroscopy with DEPT and 2D NMR (COSY, HSQC, HMBC) for Connectivity Mapping
A ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments would differentiate between CH, CH₂, and CH₃ groups. Two-dimensional (2D) NMR techniques are essential for establishing the complete bonding framework.
COSY (Correlation Spectroscopy) would establish proton-proton couplings within the same spin system, helping to trace the connectivity within the phenyl and naphthalene rings and the ethoxy group.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the phenyl ring, the sulfonate group, the naphthalene core, and the ethoxy substituent.
Solid-State NMR Spectroscopy for Crystalline Form Analysis
In the absence of a single crystal suitable for X-ray diffraction, or to study the compound in its solid form, solid-state NMR (ssNMR) could be employed. This technique provides information about the molecular structure and dynamics in the solid state and can be used to distinguish between different crystalline forms (polymorphs).
X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystal lattice and the nature of intermolecular interactions.
Single-Crystal X-ray Diffraction Analysis of this compound
If a suitable single crystal of the compound could be grown, single-crystal X-ray diffraction would yield precise bond lengths, bond angles, and torsion angles. This data would confirm the connectivity established by NMR and provide an unambiguous depiction of the molecular conformation in the solid state.
Table 2. Illustrative Crystallographic Data Table (Note: This table is a template and not based on experimental data.)
| Parameter | Value |
|---|---|
| Chemical formula | C₁₈H₁₆O₄S |
| Formula weight | 328.38 |
| Crystal system | e.g., Monoclinic |
| Space group | e.g., P2₁/c |
| a, b, c (Å) | - |
| α, β, γ (°) | - |
| Volume (ų) | - |
| Z | - |
Analysis of Intermolecular Interactions and Crystal Packing Motifs
The crystal structure would allow for a detailed analysis of the supramolecular assembly. In sulfonate esters, intermolecular interactions such as π-π stacking between the aromatic rings and weak C-H···O hydrogen bonds are often observed. eurjchem.comnih.gov These interactions govern the packing of molecules in the crystal, which in turn influences the material's physical properties. Understanding these packing motifs is crucial in materials science for designing crystals with desired properties. researchgate.netmdpi.com
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry is a critical tool for the unambiguous confirmation of a compound's molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₈H₁₆O₄S), HRMS would be expected to yield a precise mass measurement that can distinguish it from other compounds with the same nominal mass.
The exact mass of this compound can be calculated by summing the precise masses of its constituent atoms:
18 Carbon atoms (¹²C = 12.000000 Da)
16 Hydrogen atoms (¹H = 1.007825 Da)
4 Oxygen atoms (¹⁶O = 15.994915 Da)
1 Sulfur atom (³²S = 31.972071 Da)
Expected HRMS Data:
The theoretical monoisotopic mass of the neutral molecule is 328.0769 Da. Depending on the ionization technique employed, such as electrospray ionization (ESI), the compound could be observed as a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺ in positive ion mode, or as a deprotonated molecule [M-H]⁻ in negative ion mode.
| Ion Species | Molecular Formula | Theoretical m/z |
|---|---|---|
| [M+H]⁺ | C₁₈H₁₇O₄S⁺ | 329.0842 |
| [M+Na]⁺ | C₁₈H₁₆O₄SNa⁺ | 351.0661 |
| [M-H]⁻ | C₁₈H₁₅O₄S⁻ | 327.0699 |
In addition to the molecular ion, HRMS coupled with tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. Cleavage of the ester bond would be expected, leading to fragments corresponding to the phenyl and 4-ethoxynaphthalene-1-sulfonate moieties. This fragmentation data provides further confirmation of the compound's structure.
Vibrational Spectroscopy (Raman, FT-IR) for Functional Group Identification and Confirmation of Molecular Structure
The vibrational spectrum of this compound is expected to be a composite of the characteristic vibrations of its three main components: the phenyl group, the ethoxy group, and the naphthalene sulfonate core.
Expected Vibrational Frequencies:
The following table outlines the expected characteristic vibrational frequencies for the key functional groups within this compound. These are based on typical ranges observed for similar structural motifs in other molecules.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Activity |
|---|---|---|---|
| Aromatic C-H (Phenyl & Naphthalene) | Stretching | 3100 - 3000 | Raman & FT-IR |
| Aliphatic C-H (Ethoxy) | Stretching | 2980 - 2850 | Raman & FT-IR |
| Aromatic C=C (Phenyl & Naphthalene) | Stretching | 1600 - 1450 | Raman & FT-IR |
| S=O (Sulfonate) | Asymmetric Stretching | 1250 - 1170 | FT-IR |
| S=O (Sulfonate) | Symmetric Stretching | 1070 - 1030 | Raman |
| C-O-C (Ether) | Asymmetric Stretching | 1270 - 1200 | FT-IR |
| C-O-C (Ether) | Symmetric Stretching | 1050 - 1000 | Raman |
| S-O (Sulfonate) | Stretching | 800 - 700 | FT-IR |
Theoretical and Computational Studies of Phenyl 4 Ethoxynaphthalene 1 Sulfonate
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide insights into the molecule's geometry, stability, and electronic characteristics.
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (its ground-state geometry). By optimizing the geometry of Phenyl 4-ethoxynaphthalene-1-sulfonate, researchers could predict key structural parameters such as bond lengths, bond angles, and dihedral angles. This information is crucial for understanding its physical and chemical behavior. For analogous sulfonamide compounds, methods like B3LYP with basis sets such as 6-311G+(d,p) have been successfully employed for geometry optimization.
A hypothetical data table for the optimized geometry of this compound would resemble the following:
| Parameter | Value |
| Bond Lengths (Å) | |
| S-O (sulfonyl) | Predicted Value |
| S-O (ester) | Predicted Value |
| S-C (naphthalene) | Predicted Value |
| C-O (ethoxy) | Predicted Value |
| Bond Angles (°) ** | |
| O-S-O | Predicted Value |
| C-S-O | Predicted Value |
| Dihedral Angles (°) ** | |
| Phenyl-Sulfonyl | Predicted Value |
| Naphthalene-Sulfonyl | Predicted Value |
Furthermore, by mapping the potential energy surface, one could identify different stable conformations (isomers) and the energy barriers between them, providing a comprehensive view of the molecule's energy landscape.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity.
From the HOMO and LUMO energies, various reactivity descriptors can be calculated:
| Reactivity Descriptor | Formula | Significance | Predicted Value |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron | Value |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added | Value |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons | Value |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution | Value |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness | Value |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to accept electrons | Value |
These descriptors for this compound would provide a quantitative measure of its reactivity profile.
An Electrostatic Potential (ESP) map illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. For instance, in related sulfonamide compounds, the oxygen atoms of the sulfonyl group typically exhibit a negative potential (red regions), indicating they are susceptible to electrophilic attack, while hydrogen atoms may show a positive potential (blue regions). An ESP map of this compound would highlight the electron-rich and electron-poor regions, offering clues about its intermolecular interactions.
Molecular Dynamics Simulations for Conformational Analysis and Stability
While quantum chemical calculations often focus on a static, single-molecule picture, molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time in a more realistic environment (e.g., in a solvent). MD simulations for this compound could reveal:
Conformational Flexibility: How the phenyl and ethoxynaphthalene groups move and rotate relative to each other.
Solvent Effects: How the presence of a solvent influences the molecule's conformation and stability.
Intermolecular Interactions: How multiple molecules of this compound might aggregate or interact with each other.
For similar sulfonated polymers, MD simulations have been used to study their microstructure and dynamic properties.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, one could computationally predict:
Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities could be calculated to help assign experimental spectral peaks to specific molecular motions.
Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of the ¹H and ¹³C atoms could be predicted, aiding in the structural elucidation of the molecule.
UV-Visible Spectra: Time-dependent DFT (TD-DFT) could be used to predict the electronic transitions and the corresponding absorption wavelengths.
Reaction Pathway Modeling and Transition State Analysis for Chemical Transformations Involving this compound
A significant area of computational chemistry involves modeling chemical reactions. For this compound, this could involve:
Identifying Potential Reaction Mechanisms: For reactions such as hydrolysis of the sulfonate ester, computational methods could be used to propose step-by-step mechanisms.
Locating Transition States: The transition state is the highest energy point along the reaction coordinate. Identifying its structure and energy is crucial for calculating the activation energy of the reaction.
Calculating Reaction Rates: Based on the activation energy, it is possible to estimate the rate of a chemical reaction.
Currently, there are no published studies on the reaction pathway modeling or transition state analysis for any chemical transformation involving this compound.
Reactivity and Mechanistic Investigations of Phenyl 4 Ethoxynaphthalene 1 Sulfonate
Hydrolytic Stability and Mechanism of Sulfonate Ester Cleavage
The hydrolysis of aryl sulfonate esters, such as Phenyl 4-ethoxynaphthalene-1-sulfonate, has been a subject of detailed mechanistic studies. The stability of the sulfonate ester bond is crucial for its application as a protecting group or as a reactive moiety in synthesis. Hydrolysis can proceed through different pathways, primarily depending on the reaction conditions and the nature of the substituents on the aromatic rings.
Under alkaline conditions, the hydrolysis of aryl sulfonates can occur via a concerted mechanism or a stepwise mechanism involving a pentavalent intermediate. researchgate.netcapes.gov.brwikipedia.org The debate between a fully concerted (SN2-like) pathway and a stepwise addition-elimination mechanism has been extensive. researchgate.net For many aryl sulfonates, evidence points towards a concerted mechanism where the hydroxide (B78521) ion attacks the sulfur atom, leading to the simultaneous cleavage of the S-O bond. However, studies on aryl benzenesulfonates with a range of leaving groups (phenols) have shown a break in Brønsted correlations, suggesting a change in mechanism from a stepwise process with a pentavalent intermediate for poor leaving groups to a concerted pathway for good leaving groups. researchgate.net
The rate of hydrolysis is also influenced by the electronic nature of the leaving group (the phenoxy group in this case) and the substituents on the naphthalenesulfonyl moiety. An electron-withdrawing group on the phenoxy ring would make it a better leaving group, accelerating hydrolysis. Conversely, the electron-donating ethoxy group on the naphthalene (B1677914) ring may slightly decrease the electrophilicity of the sulfur atom, potentially slowing down the rate of nucleophilic attack compared to an unsubstituted naphthalenesulfonate. The stability of sulfonate esters can be significant, with many being resistant to hydrolysis under neutral conditions but susceptible to cleavage under strongly acidic or basic conditions. nih.gov
Table 1: General Mechanistic Aspects of Aryl Sulfonate Hydrolysis
| Mechanism | Description | Influencing Factors |
| Concerted (SN2-like) | Nucleophilic attack and leaving group departure occur in a single step. | Good leaving groups, less sterically hindered sulfonates. |
| Stepwise (Addition-Elimination) | Formation of a pentavalent sulfur intermediate, followed by leaving group expulsion. | Poor leaving groups, stabilization of the intermediate. |
Nucleophilic Substitution Reactions Involving the Sulfonate Moiety
The sulfonate group in this compound can participate in nucleophilic substitution reactions in two primary ways: with the sulfonate ester acting as a leaving group, or with the sulfur atom of the sulfonate being the site of nucleophilic attack.
When the entire sulfonate group (-SO₃-phenyl) acts as a leaving group, the reaction involves the cleavage of the C-O bond of the naphthalene ring. However, due to the strength of the aryl C-O bond, this type of substitution is less common than reactions at the sulfur center, unless activated by transition metal catalysis (see Section 5.4).
More commonly, nucleophilic attack occurs at the electrophilic sulfur atom, leading to the cleavage of the S-O bond and displacement of the phenoxide. acs.org A variety of nucleophiles can be employed in these reactions. For instance, amines can react with aryl sulfonates to form sulfonamides. nih.gov The reactivity in these substitutions is sensitive to the nature of the nucleophile and the steric and electronic properties of the sulfonate ester. Stronger nucleophiles will generally react more readily.
The ethoxy group at the 4-position of the naphthalene ring, being electron-donating, increases the electron density on the naphthalene system, which could slightly retard nucleophilic attack at the sulfur atom by decreasing its electrophilicity.
Electrophilic Aromatic Substitution on the Naphthalene and Phenyl Rings
Both the naphthalene and phenyl rings of this compound are susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of these reactions is directed by the existing substituents.
On the naphthalene ring, the ethoxy group (-OEt) is a powerful activating, ortho-, para-directing group. The sulfonate ester group (-OSO₂Ph) is a deactivating, meta-directing group. In naphthalene systems, substitution is generally preferred at the α-position (positions 1, 4, 5, 8) over the β-position (positions 2, 3, 6, 7) due to the greater stability of the carbocation intermediate formed during α-attack. libretexts.orgwordpress.com
For this compound, the 1-position is occupied by the sulfonate group. The 4-position has the activating ethoxy group. Therefore, electrophilic attack on the ethoxynaphthalene ring is expected to be directed to the positions ortho to the ethoxy group, which are positions 3 and 5. Position 2 is also a possibility. The deactivating effect of the sulfonate group at position 1 will disfavor substitution on the same ring.
On the phenyl ring, the sulfonate ester linkage (-OSO₂-) acts as a deactivating, ortho-, para-directing group due to the presence of lone pairs on the oxygen atom that can be donated to the ring. However, the strong electron-withdrawing nature of the sulfonyl group diminishes this effect, making the phenyl ring less reactive towards EAS compared to benzene (B151609) itself.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Ring System | Directing Group(s) | Predicted Position of Attack | Rationale |
| Ethoxynaphthalene | 4-Ethoxy (activating, o,p-directing)1-Sulfonate (deactivating, m-directing) | Positions 2, 3, and 5 | The powerful activating effect of the ethoxy group dominates, directing electrophiles to the ortho positions. |
| Phenyl | -OSO₂-Naphthyl (deactivating, o,p-directing) | Ortho and Para positions | The oxygen atom adjacent to the ring directs ortho and para, but the overall group is deactivating. |
Investigation of Cross-Coupling Reactions Utilizing the Sulfonate Group
Aryl sulfonates are valuable substrates in transition metal-catalyzed cross-coupling reactions, serving as alternatives to aryl halides. acs.org The sulfonate group can act as a leaving group, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This compound can, in principle, participate in several such transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl sulfonate with an organoboron compound, catalyzed by a palladium complex. This would allow for the formation of a new C-C bond at the 1-position of the naphthalene ring. The efficiency of the coupling of aryl sulfonates in Suzuki reactions has been well-established. nih.govnih.gov
Sonogashira Coupling: The Sonogashira reaction couples the aryl sulfonate with a terminal alkyne, also typically catalyzed by palladium and a copper co-catalyst, to form an aryl-alkyne. researchgate.netacs.orgwikipedia.org This provides a direct route to introducing an alkynyl moiety at the 1-position of the ethoxynaphthalene core.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a C-N bond by coupling the aryl sulfonate with an amine. capes.gov.brwikipedia.orgnih.govacsgcipr.org This would be a powerful method for the synthesis of 1-amino-4-ethoxynaphthalene derivatives from this compound.
The reactivity of the sulfonate in these cross-coupling reactions can be influenced by the ligand on the metal catalyst and the reaction conditions. Sterically hindered and electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition of the aryl sulfonate to the palladium center, which is often the rate-limiting step. acs.org
Reductive Transformations and Derivatization Strategies of this compound
The sulfonate ester group can undergo reductive cleavage. For instance, aryl sulfonate esters can be reduced to the corresponding thiols or sulfonic acids under specific conditions. nih.gov The reduction of arenesulfonic acids and their derivatives to arenethiols can be achieved using reagents like triphenylphosphine (B44618) in the presence of iodine. acs.org While many sulfonate esters are stable to mild reducing agents like sodium borohydride, some can be cleaved under more forcing reductive conditions. nih.gov
The hydrolysis of this compound would yield 4-ethoxynaphthalene-1-sulfonic acid. Sulfonic acids are amenable to various derivatization strategies, often for analytical purposes such as HPLC. nih.govsielc.comsielc.comresearchgate.net For example, the sulfonic acid can be converted to a sulfonyl chloride, which can then be reacted with amines or alcohols to form sulfonamides or other sulfonate esters, respectively. These derivatives often have different chromatographic properties or can be detected with greater sensitivity. The derivatization of naphthalenesulfonic acids with reagents like 2-naphthalenesulfonyl chloride has been used for the analysis of other compounds, highlighting the reactivity of the sulfonyl chloride intermediate. nih.gov
Advanced Analytical Techniques in the Study of Phenyl 4 Ethoxynaphthalene 1 Sulfonate
Chromatographic Methodologies for Purity Assessment and Isolation
Chromatography is fundamental to assessing the purity and facilitating the isolation of Phenyl 4-ethoxynaphthalene-1-sulfonate from synthesis reaction mixtures and commercial batches. The choice between liquid and gas chromatography is dictated by the compound's low volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) stands as the primary technique for the purity determination of this compound due to the compound's non-volatile and polar nature. A typical reversed-phase HPLC method is developed to separate the main component from starting materials, intermediates, and byproducts.
Method development involves a systematic optimization of chromatographic parameters to achieve adequate separation. The selection of a stationary phase is critical; C18 (octadecylsilane) columns are frequently employed due to their hydrophobicity, which provides strong retention for the aromatic rings of the analyte. The mobile phase composition, typically a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol), is optimized through gradient elution to ensure the resolution of early-eluting polar impurities and late-eluting non-polar byproducts.
Validation of the developed HPLC method is performed according to established guidelines to ensure its reliability for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. The specificity is demonstrated by the ability to resolve the analyte peak from all potential impurities and degradation products.
Table 1: Illustrative HPLC Method Parameters for Purity Assessment
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
While this compound itself is not amenable to direct GC analysis due to its low volatility and high molecular weight, Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for the identification and quantification of volatile byproducts that may be present from the synthesis process. These can include residual solvents (e.g., toluene, dichloroethane) or volatile starting materials such as phenol (B47542) and ethoxynaphthalene.
For this analysis, a headspace GC-MS technique is often preferred. This involves heating the sample in a sealed vial to partition the volatile compounds into the gas phase (headspace), which is then injected into the GC system. This sample introduction technique prevents the non-volatile matrix from contaminating the GC inlet and column. The separated volatile components are then detected and identified by the mass spectrometer based on their unique mass spectra.
Hyphenated Techniques for Reaction Monitoring and Product Analysis
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful approach for the detailed analysis of complex mixtures encountered during the synthesis and stability testing of this compound.
LC-MS/MS for Complex Mixture Deconvolution
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is exceptionally well-suited for the analysis of this compound in complex matrices. By coupling the separation power of HPLC with the mass-resolving capabilities of tandem mass spectrometry, it is possible to identify and quantify the target compound and its related substances, even at trace levels.
In a typical LC-MS/MS workflow, the effluent from the HPLC column is directed into the mass spectrometer's ion source, where the molecules are ionized, commonly using electrospray ionization (ESI). The precursor ions corresponding to the compound of interest and its potential impurities are then selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as selected reaction monitoring (SRM), provides a high degree of specificity and reduces chemical noise.
This technique is particularly useful for monitoring the progress of the synthesis reaction, allowing for the tracking of the formation of the desired product and the consumption of reactants, as well as the emergence of any side products.
Table 2: Representative LC-MS/MS Transitions for this compound Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| This compound | [M-H]⁻ | [SO₃]⁻, [Fragment 2] |
| Potential Impurity 1 | [M-H]⁻ | [Fragment 3], [Fragment 4] |
GCxGC-MS for Comprehensive Volatile Organic Compound Analysis
For an exhaustive analysis of the volatile organic compound (VOC) profile of a this compound sample, comprehensive two-dimensional gas chromatography-mass spectrometry (GCxGC-MS) offers unparalleled separation capabilities. This technique utilizes two different GC columns with orthogonal separation mechanisms, providing a significantly enhanced peak capacity compared to conventional one-dimensional GC.
In a GCxGC system, the entire effluent from the first-dimension column is subjected to continuous, rapid sampling and re-injection onto the second, shorter column. This results in a two-dimensional chromatogram where structurally related compounds, such as isomers, often appear in distinct patterns. When coupled with a fast-scanning mass spectrometer, GCxGC-MS can resolve and identify hundreds of volatile compounds in a single analysis, providing a complete picture of the volatile impurity profile.
Thermal Analysis Techniques (TGA, DSC) for Phase Transitions and Decomposition Pathways
Thermal analysis techniques are employed to study the physical and chemical changes that occur in this compound as a function of temperature. These methods are crucial for understanding the material's thermal stability and decomposition behavior, without necessarily providing specific property data points.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated in a controlled atmosphere. A TGA thermogram of this compound would reveal the temperatures at which decomposition begins, the major decomposition steps, and the mass of any non-volatile residue. This information is vital for determining the upper-temperature limit for processing and storage.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC analysis can identify phase transitions such as melting, crystallization, and glass transitions. For this compound, a DSC scan would show an endothermic peak corresponding to its melting point. The presence of multiple thermal events could indicate the presence of impurities or different crystalline forms (polymorphs). The exothermic events observed at higher temperatures would correspond to decomposition, providing complementary information to the TGA data regarding the energetic nature of the degradation process.
Applications of Phenyl 4 Ethoxynaphthalene 1 Sulfonate in Advanced Materials and Catalysis
Utilization as a Building Block in Polymer Synthesis
The incorporation of Phenyl 4-ethoxynaphthalene-1-sulfonate into polymer chains can impart unique properties to the resulting materials. The naphthalene (B1677914) sulfonate moiety can enhance the thermal stability, solubility, and mechanical properties of polymers.
One of the key applications of naphthalene sulfonates in polymer chemistry is in emulsion polymerization. neaseco.comhardtchemical.com Naphthalene sulfonates act as effective surfactants and dispersants, stabilizing the polymer particles during the reaction and preventing their agglomeration. neaseco.comgreenagrochem.com The presence of the ethoxy and phenyl groups in this compound could further modify its surfactant properties, allowing for fine-tuning of the polymerization process and the final polymer characteristics.
Furthermore, the sulfonate group can be introduced into polymer backbones to create ion-containing polymers, or ionomers. These materials have applications in areas such as fuel cell membranes and electroactive polymers. Recent research has demonstrated the synthesis of polymers with sulfonate functional groups, which can then be converted into lithium-conducting polymers for battery applications. rsc.orgrsc.org While not directly involving this compound, these studies highlight the potential for using sulfonated monomers to create functional polymers.
The general class of polynaphthalene sulfonates (PNS) has a long history of use in various industrial applications, including as dispersants for dyes and in the production of synthetic rubber. hardtchemical.com The specific structure of this compound could be leveraged to create novel PNS derivatives with tailored properties.
Role as a Leaving Group in Organometallic Catalysis
A significant application of this compound in synthetic organic chemistry is its role as an excellent leaving group in organometallic cross-coupling reactions. Aryl arenesulfonates, including structures similar to this compound, have emerged as practical and cost-effective alternatives to other electrophiles like aryl halides and triflates. organic-chemistry.orgacs.org
The sulfonate group is a highly stable anion, making it an effective leaving group in various transition metal-catalyzed reactions. youtube.com This property allows for the activation of the carbon-oxygen bond in the naphthalene ring, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions:
Research has shown that aryl arenesulfonates can participate in palladium-catalyzed Hiyama cross-coupling reactions with arylsilanes. organic-chemistry.org These reactions proceed under mild conditions and exhibit good functional group tolerance. The use of sulfonate-based electrophiles expands the scope of Hiyama couplings for the synthesis of biaryl compounds.
| Catalyst System | Electrophile | Nucleophile | Product | Yield (%) |
| Pd(OAc)₂ / XPhos | Aryl Arenesulfonate | Arylsilane | Biaryl | Good to Excellent |
This table illustrates the general conditions for Palladium-Catalyzed Hiyama Cross-Couplings of Aryl Arenesulfonates.
Nickel-Catalyzed Cross-Coupling Reactions:
Nickel-catalyzed cross-coupling reactions of alkyl arenesulfonates with aryl Grignard reagents have also been reported. nih.gov While aryl sulfonates themselves can have complex reactivity, neopentyl arenesulfonates have been shown to be effective. This suggests that with the appropriate catalyst system, the this compound could be employed in similar transformations for the synthesis of unsymmetrical biaryls and oligoaryls.
The ability of the sulfonate group to act as a leaving group is influenced by the electronic properties of the substituents on the aromatic rings. The ethoxy group on the naphthalene ring of this compound, being an electron-donating group, may influence the reactivity of the compound in these catalytic cycles.
Integration into Functional Organic Materials
The incorporation of this compound into organic materials can enhance their functionality for a variety of applications. The naphthalene sulfonate unit is known to be a valuable component in the design of materials with specific electronic, thermal, and mechanical properties.
For instance, graphene/naphthalene sulfonate composite films have been developed that exhibit high electrical and thermal conductivities. acs.org These materials have potential applications in energy storage and thermal management for nanoscale electronic devices. acs.org The presence of naphthalene sulfonate helps in the assembly of graphene sheets into highly oriented structures, leading to the observed enhancement in properties. The specific structure of this compound could offer further avenues for modifying the interfacial properties within such composites.
Naphthalene sulfonates are also widely used as dispersants in paints, coatings, and inks. ligninchina.com They function by adsorbing onto the surface of pigment particles, preventing their aggregation through electrostatic and steric repulsion. ligninchina.com This leads to improved color strength, gloss, and stability of the final product. The hydrophobic phenyl and ethoxy groups of this compound could enhance its interaction with organic pigments and binders, making it a potentially superior dispersing agent.
| Material | Property | Application |
| Graphene/Naphthalene Sulfonate Composite Film | High Electrical Conductivity (1.25 × 10⁵ S m⁻¹) | Energy Storage |
| Graphene/Naphthalene Sulfonate Composite Film | High Thermal Conductivity (300 W m⁻¹ K⁻¹) | Thermal Management |
| Pigment Dispersions with Naphthalene Sulfonate | Enhanced Stability and Color Strength | Paints, Coatings, Inks |
This table summarizes the properties and applications of functional materials incorporating naphthalene sulfonates.
Precursor for Advanced Naphthalene-Based Optoelectronic Materials
The naphthalene core of this compound makes it an attractive precursor for the synthesis of advanced optoelectronic materials. Naphthalene-based polymers and small molecules are known for their interesting photophysical and electronic properties, which are utilized in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
The sulfonate ester group in this compound can serve as a versatile synthetic handle. For example, it can be used to introduce other functional groups onto the naphthalene ring through nucleophilic substitution reactions. This allows for the systematic tuning of the electronic properties of the resulting materials.
Furthermore, sulfonate esters have been employed as photoacid generators (PAGs) in photoresist materials for microlithography. rsc.org Upon exposure to UV light, these compounds decompose to generate a strong acid, which then catalyzes a chemical change in the surrounding polymer matrix. The specific structure of this compound, with its extended aromatic system, could influence its absorption characteristics and efficiency as a PAG.
The synthesis of naphthalene-based polymers through methods like Friedel-Crafts crosslinking has been explored for creating catalytic supports. nih.gov The functionalization of these polymers with sulfonate groups can create solid acid catalysts. nih.gov This indicates that this compound could be used as a monomer in the synthesis of such functional polymers, with the ethoxy and phenyl groups providing additional means to control the polymer's morphology and catalytic activity.
Environmental Transformation and Degradation Studies of Phenyl 4 Ethoxynaphthalene 1 Sulfonate Academic Perspective
Photochemical Degradation Pathways and Mechanisms
The absorption of ultraviolet (UV) light can induce the photochemical degradation of aromatic compounds like Phenyl 4-ethoxynaphthalene-1-sulfonate. The naphthalene (B1677914) moiety, in particular, is susceptible to photodegradation. Research on naphthalene and its derivatives indicates that photodegradation can proceed through direct photolysis or indirect photo-oxidation initiated by photochemically generated reactive species such as hydroxyl radicals and singlet oxygen. hyhpesticide.com
Studies on the photocatalytic degradation of naphthalene have shown that in the presence of a catalyst like titanium dioxide (TiO2) and UV irradiation, naphthalene can be effectively degraded. ekb.egresearchgate.net The process typically follows pseudo-first-order kinetics. researchgate.net The degradation mechanism is believed to involve the generation of electron-hole pairs on the catalyst surface, leading to the formation of highly reactive oxygen species that attack the naphthalene ring. ekb.eg
The primary degradation products from the photo-oxidation of naphthalene and its derivatives often include hydroxylated naphthalenes (naphthols), quinones (such as 1,4-naphthalenedione), and various ring-opened products like phthalates. researchgate.netresearchgate.net The presence of an ethoxy group on the naphthalene ring of this compound may influence the sites of initial photo-oxidative attack and the subsequent degradation pathway.
Table 1: Potential Photodegradation Products of Naphthalene Derivatives This table is representative of findings for naphthalene and its derivatives and is intended to suggest potential products for this compound.
| Parent Compound Category | Potential Degradation Products | References |
|---|---|---|
| Naphthalene and Alkylated Naphthalenes | Naphthols, Naphthoquinones, Phthalates, Alcohols, Aldehydes, Ketones | hyhpesticide.comresearchgate.netresearchgate.net |
| Naphthalene | 1-Naphthol, 1,4-Naphthalenedione, Dibutyl phthalate | ekb.egresearchgate.net |
The rate of photochemical degradation is significantly influenced by environmental factors such as light intensity, pH, and the presence of natural photosensitizers or quenchers in the water column. ekb.eg For instance, the presence of hydrogen peroxide (H2O2) has been shown to enhance the photo-oxidative degradation of sulfonated aromatic compounds. nih.gov
Chemical Hydrolysis Under Varied Environmental Conditions
The sulfonate ester linkage in this compound is a key site for chemical hydrolysis. The hydrolysis of aryl sulfonate esters can be a significant degradation pathway, with the rate being highly dependent on pH and temperature.
Research on the hydrolysis of aryl benzenesulfonates suggests that the reaction can proceed through different mechanisms depending on the reaction conditions and the nature of the substituents. rsc.org Generally, hydrolysis can be catalyzed by both acid and base. Under alkaline conditions, the hydrolysis of sulfonate esters is often initiated by a nucleophilic attack of a hydroxide (B78521) ion on the sulfur atom. rsc.org Studies have shown a break in the Brønsted correlation for the alkaline hydrolysis of some aryl benzenesulfonates, indicating a potential shift from a concerted to a two-step mechanism involving a pentavalent intermediate. rsc.org
Arylsulfonic acids themselves are susceptible to hydrolytic desulfonation at elevated temperatures in aqueous acid, yielding the parent arene. wikipedia.org However, the ester linkage in this compound is expected to be more readily hydrolyzed than the carbon-sulfur bond of the sulfonic acid group. The hydrolysis of the ester would lead to the formation of 4-ethoxynaphthalene-1-sulfonic acid and phenol (B47542).
Table 2: Factors Influencing the Hydrolysis Rate of Aryl Sulfonates This table is based on general findings for aryl sulfonate esters and is intended to be representative for this compound.
| Factor | Effect on Hydrolysis Rate | References |
|---|---|---|
| pH | Rate is generally faster under alkaline conditions due to nucleophilic attack by OH-. Acid catalysis is also possible. | rsc.orgwikipedia.org |
| Temperature | Higher temperatures generally increase the rate of hydrolysis. | wikipedia.org |
| Substituents | The electronic nature of the leaving group (the phenoxy group) and the substituents on the naphthalene ring can influence the reaction rate. | rsc.orgrsc.org |
The environmental conditions, such as the pH of natural waters, will therefore play a critical role in determining the persistence of this compound with respect to hydrolysis.
Investigation of Abiotic Transformation Processes
Beyond direct photochemical degradation and chemical hydrolysis, other abiotic transformation processes can contribute to the environmental fate of this compound. These processes are non-biological chemical reactions that can alter the structure of the compound.
Oxidation is a key abiotic transformation pathway. In sunlit surface waters, indirect photolysis mediated by reactive oxygen species (ROS) like hydroxyl radicals (•OH), singlet oxygen (¹O₂), and peroxide radicals is a significant abiotic degradation mechanism for many organic pollutants. The naphthalene and phenyl rings of the target compound are susceptible to attack by these potent oxidants.
While the sulfonate group itself is generally resistant to oxidation, the aromatic rings and the ethoxy group can be transformed. The oxidation of aryl sulfides to sulfones and sulfoxides is a known abiotic process acs.org, and while this compound is already a sulfonate, this highlights the potential for oxidative transformations on the sulfur-containing functional group under specific environmental conditions, although this is less likely than transformations on the aromatic rings.
Future Research Directions and Outlook for Phenyl 4 Ethoxynaphthalene 1 Sulfonate
Exploration of Novel Synthetic Pathways
The future of Phenyl 4-ethoxynaphthalene-1-sulfonate hinges on the development of more efficient, sustainable, and versatile synthetic methodologies. Current synthetic routes likely rely on conventional esterification reactions between a phenol (B47542) and 4-ethoxynaphthalene-1-sulfonyl chloride. While effective, these methods can be refined.
Future research should prioritize the exploration of greener synthetic alternatives. This could involve the use of novel catalysts to improve reaction kinetics and reduce energy consumption. For instance, enzyme-catalyzed esterification presents a promising avenue for a more environmentally benign process. Additionally, the development of one-pot synthesis methods, where multiple reaction steps are carried out in a single reactor, could significantly enhance efficiency and reduce waste.
Further investigation into the synthesis of related derivatives is also a key research direction. By modifying the phenyl or ethoxy groups, a library of compounds with tailored properties could be generated. This would broaden the potential applications of this class of molecules.
Table 1: Potential Novel Synthetic Approaches
| Synthetic Approach | Potential Advantages | Research Focus |
| Enzyme-Catalyzed Esterification | Mild reaction conditions, high selectivity, reduced environmental impact. | Screening for suitable lipases or esterases, optimization of reaction parameters. |
| One-Pot Synthesis | Increased efficiency, reduced waste and purification steps. | Development of compatible reaction conditions for sequential reactions. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Optimization of microwave parameters for the esterification reaction. |
| Flow Chemistry | Precise control over reaction parameters, enhanced safety, scalability. | Design and optimization of a continuous flow reactor for the synthesis. |
Development of Advanced Functional Materials
The unique molecular architecture of this compound, combining a bulky naphthalene (B1677914) core with flexible phenyl and ethoxy groups, makes it a promising candidate for the development of advanced functional materials.
One key area of future research is its potential use in polymer chemistry. The compound could be incorporated as a monomer or an additive to create polymers with enhanced thermal stability, optical properties, or flame retardancy. The aromatic nature of the naphthalene and phenyl rings can contribute to rigidity and char formation, which are desirable properties in high-performance polymers.
Furthermore, the sulfonate group imparts a degree of polarity that could be exploited in the design of materials with specific surface properties. Research could focus on creating thin films and coatings with tailored wettability or adhesion characteristics. The photophysical properties endowed by the naphthalene chromophore also suggest potential applications in organic light-emitting diodes (OLEDs) or as fluorescent probes. Future work should involve the synthesis and characterization of materials incorporating this compound and a thorough evaluation of their performance in these applications.
Deeper Mechanistic Understanding of Its Reactivity
A comprehensive understanding of the reactivity of this compound is crucial for its effective utilization. Future research should focus on detailed mechanistic studies of its key chemical transformations.
The hydrolysis of the sulfonate ester bond is a fundamental reaction that warrants further investigation. Kinetic studies under various pH and temperature conditions would provide valuable data on its stability and degradation pathways. Understanding the factors that influence the rate of hydrolysis is critical for applications where long-term stability is required.
The electrophilic and nucleophilic substitution reactions on the naphthalene and phenyl rings are also important areas for future study. Computational modeling, such as Density Functional Theory (DFT) calculations, could be employed to predict the most likely sites of reaction and to elucidate the transition states of these transformations. This theoretical work, combined with experimental validation, would provide a robust understanding of its chemical behavior.
Table 2: Key Areas for Mechanistic Investigation
| Reaction Type | Research Questions | Potential Methodologies |
| Hydrolysis | What are the kinetics and mechanism of ester cleavage? | HPLC, NMR spectroscopy, kinetic modeling. |
| Electrophilic Aromatic Substitution | Which positions on the aromatic rings are most reactive? | In-situ spectroscopic monitoring, computational chemistry. |
| Nucleophilic Aromatic Substitution | Can the sulfonate group be displaced by other functionalities? | Product analysis by GC-MS and NMR, kinetic studies. |
Integration into Supramolecular Assemblies and Nanostructures
The field of supramolecular chemistry offers exciting opportunities for this compound. Its structure, featuring both hydrophobic (naphthalene, phenyl) and polar (sulfonate, ethoxy) regions, suggests a propensity for self-assembly.
Future research should explore the formation of micelles, vesicles, or liquid crystals in various solvents. The critical micelle concentration and the morphology of the resulting aggregates could be determined using techniques such as tensiometry, dynamic light scattering, and transmission electron microscopy. These self-assembled structures could find applications in drug delivery, catalysis, or as templates for the synthesis of nanomaterials.
Furthermore, the ability of the aromatic rings to participate in π-π stacking interactions could be harnessed to construct well-defined nanostructures. Research could focus on co-crystallization with other aromatic molecules to form charge-transfer complexes or on the design of host-guest systems where this compound acts as a guest within a larger molecular container. The integration of this compound into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could also lead to materials with novel porous and functional properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Phenyl 4-ethoxynaphthalene-1-sulfonate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A common approach involves sulfonation of naphthalene derivatives followed by ethoxylation and phenyl group coupling. For optimization, use a fractional factorial design to test variables like temperature (80–120°C), solvent polarity (e.g., dichloromethane vs. DMF), and catalyst loading (e.g., H₂SO₄ or AlCl₃). Monitor intermediates via TLC and characterize the final product using HPLC (≥95% purity) and melting point analysis. Crystallographic validation (e.g., single-crystal XRD) is critical for structural confirmation .
Q. Which analytical techniques are most suitable for quantifying this compound in complex matrices?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is effective for quantification. For trace analysis, couple with mass spectrometry (LC-MS/MS) using electrospray ionization in negative mode. Validate the method via spike-recovery experiments (80–120% recovery) and calibration curves (R² > 0.995). Include internal standards like deuterated analogs to correct for matrix effects .
Q. How should researchers handle discrepancies in spectroscopic data (e.g., NMR, IR) during structural elucidation?
- Methodological Answer : Cross-validate conflicting signals by:
- Repeating experiments under controlled conditions (e.g., dry solvents, inert atmosphere).
- Comparing experimental IR peaks (e.g., sulfonate S=O stretch ~1350 cm⁻¹) with computational simulations (DFT).
- Using 2D NMR (COSY, HSQC) to resolve overlapping proton signals. Document unresolved anomalies as limitations in the experimental section .
Advanced Research Questions
Q. What crystallographic challenges arise in resolving the solid-state structure of this compound, and how can they be mitigated?
- Methodological Answer : Challenges include poor crystal growth due to flexible ethoxy groups and twinning. Mitigation strategies:
- Screen crystallization solvents (e.g., ethanol/water mixtures) and use slow evaporation.
- Apply SHELXT for structure solution and refine with SHELXL using TWIN commands for twinned data. Report R-factor convergence (<5%) and validate via Hirshfeld surface analysis .
Q. How can multivariate data analysis improve interpretation of surface-enhanced Raman spectroscopy (SERS) data for this compound?
- Methodological Answer : SERS spectra often exhibit overlapping peaks (e.g., phenyl ring vibrations at 1000–1600 cm⁻¹). Use principal component analysis (PCA) to distinguish signal from noise and partial least squares regression (PLS-R) to correlate spectral features with concentration. Calibrate using gold nanoparticle substrates with consistent enhancement factors (EF > 10⁴) .
Q. What strategies are recommended for validating the stability of this compound under experimental conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Expose the compound to varying pH (2–12), temperature (4–60°C), and light conditions.
- Monitor degradation via LC-MS and identify byproducts (e.g., hydrolysis to naphthalene-1-sulfonic acid). Use kinetic modeling (Arrhenius equation) to predict shelf life .
Data Presentation & Contradiction Management
Q. How should large datasets (e.g., kinetic studies, spectral libraries) be structured in publications to ensure reproducibility?
- Methodological Answer :
- Raw Data : Deposit in repositories like Zenodo or ICAT with DOIs.
- Processed Data : Include mean ± SD for triplicate measurements and significance testing (p < 0.05 via ANOVA).
- Tables : Use concise formats (example below) in the main text; relegate extensive datasets to appendices .
| Parameter | Condition A | Condition B | p-value |
|---|---|---|---|
| Yield (%) | 78 ± 2 | 65 ± 4 | 0.013 |
| Purity (HPLC, %) | 97 ± 1 | 92 ± 3 | 0.002 |
Q. How can conflicting toxicity data from in vitro vs. in vivo models be reconciled for risk assessment?
- Methodological Answer : Perform interspecies extrapolation using allometric scaling and physiologically based pharmacokinetic (PBPK) modeling. Address discrepancies by:
- Testing metabolite profiles (e.g., sulfonate hydrolysis products).
- Evaluating cell-line specificity (e.g., HepG2 vs. primary hepatocytes).
- Applying uncertainty factors (UF ≥ 10) to in vitro EC₅₀ values .
Methodological Gaps & Future Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
